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Compound of Interest

Compound Name:
4-Chlorothiazole-5-

carboxaldehyde

CAS No.: 104146-17-0

Cat. No.: B008441 Get Quote

Executive Summary & Chemical Profile[1][2]
4-Chlorothiazole-5-carboxaldehyde represents a high-value "dual-electrophile" scaffold in

medicinal chemistry.[1] Its utility lies in the orthogonal reactivity of its two functional handles:

the C5-formyl group (susceptible to nucleophilic addition/condensation) and the C4-chloride

(activated for Nucleophilic Aromatic Substitution,

, or metal-catalyzed cross-coupling).[1]

This guide addresses the primary challenge in working with this molecule: Chemo-selectivity.

The electron-withdrawing nature of the C5-aldehyde activates the C4-chloride toward

displacement.[1] Consequently, standard reductive amination conditions can inadvertently

trigger chloride displacement if temperature and pH are not rigorously controlled.[1]
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Property Specification Critical Note

CAS 104146-17-0
Verify isomer (distinct from 2-

chloro analog)

MW 147.58 g/mol

Appearance Pale yellow solid/oil
Low melting point; handle as

semi-solid

Reactivity A C5-Aldehyde
Electrophilic; prone to

oxidation/condensation

Reactivity B C4-Chloride
Activated by adjacent N and

C5-CHO

Storage 2-8°C, Inert Gas Hygroscopic and air-sensitive

Reaction Landscape & Logic Flow[1]
The following decision tree illustrates the divergent synthetic pathways available for this

scaffold.

4-Chlorothiazole-
5-carboxaldehyde

Path A: C5-Formyl Focus
(Preserve Cl)

 Mild Conditions
 (Low Temp, Weak Base)

Path B: C4-Chloride Focus
(Modify Ring)

 Harsh/Activated
 (Heat, Strong Base/Cat)

Reductive Amination
(Aminomethyl-chlorothiazole)

 STAB, Amine, AcOH

Knoevenagel/HWE
(Vinyl-chlorothiazole)

 Malonate, Piperidine

S_NAr Displacement
(4-Amino-5-formylthiazole)

 2° Amine, Heat

Suzuki Coupling
(4-Aryl-5-formylthiazole)

 Ar-B(OH)2, Pd(0)
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Click to download full resolution via product page

Figure 1: Chemo-selectivity map demonstrating the orthogonal reactivity of the C4 and C5

positions.[1]

Experimental Protocols
Protocol A: Chemo-selective Reductive Amination
Objective: Functionalize the aldehyde without displacing the C4-chloride.[1] Mechanism:

Formation of an iminium ion followed by selective hydride transfer.[1] Critical Control: Use of

Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride to avoid toxic

byproducts and ensure milder reduction.

Reagents & Stoichiometry
Component Equiv. Role

Scaffold 1.0 Substrate

Amine (R-NH2) 1.1 - 1.2 Nucleophile

STAB 1.4 - 1.5 Selective Reductant

Acetic Acid 1.0 - 2.0 Catalyst (pH adjustment)

DCE or DCM Solvent 0.1 M Concentration

Step-by-Step Methodology
Imine Formation:

In a flame-dried round-bottom flask under Nitrogen, dissolve 4-chlorothiazole-5-
carboxaldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE).

Add the amine (1.1 equiv).[1]

Add Acetic Acid (1.0 equiv).[1] Note: If using an amine salt (e.g., HCl salt), add 1.0 equiv of

TEA to free the base.

Stir at Room Temperature (20-25°C) for 30-60 minutes.
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Checkpoint: Monitor by TLC.[1][2] A shift in R_f usually indicates imine formation.[1] Do not

heat, as this encourages chloride displacement.[1]

Reduction:

Cool the mixture to 0°C (ice bath).

Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 10 minutes.

Caution: Gas evolution.[1]

Allow the reaction to warm to Room Temperature and stir for 4-16 hours.

Quench & Workup:

Quench with saturated aqueous NaHCO₃ (slow addition).[1]

Extract with DCM (3x).[1]

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

Purification:

Flash column chromatography (Hexane/EtOAc or DCM/MeOH).[1]

Note: The 4-chloro group survives these conditions intact.[1]

Protocol B: Nucleophilic Aromatic Substitution ( )
Objective: Displace the C4-chloride to introduce diversity at the ring core.[1] Mechanism:

Addition-Elimination via a Meisenheimer-like intermediate.[1] The C5-formyl group acts as an

electron sink, stabilizing the intermediate and significantly accelerating this reaction compared

to unactivated thiazoles.[1]
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Component Equiv. Role

Scaffold 1.0 Substrate

Nucleophile 1.2 - 1.5 2° Amine, Thiol, or Alkoxide

Base 2.0 - 3.0
DIPEA (for amines) or K₂CO₃

(for thiols)

DMF or DMSO Solvent 0.2 M - 0.5 M

Step-by-Step Methodology
Setup:

Dissolve 4-chlorothiazole-5-carboxaldehyde (1.0 equiv) in anhydrous DMF.

Add the base (DIPEA, 2.5 equiv).[1]

Nucleophilic Attack:

Add the nucleophile (e.g., Morpholine, Piperidine) (1.2 equiv).[1]

Temperature Control:

Highly Reactive Nucleophiles (Cyclic amines): Stir at RT.[1] The activation by the

aldehyde is often sufficient.[1]

Less Reactive Nucleophiles: Heat to 60-80°C.[1]

Monitoring: The reaction typically completes within 2-6 hours at elevated temperatures.[1]

Workup:

Dilute with water (5x reaction volume) to precipitate the product (if solid) or extract with

EtOAc.[1]

Wash organic layer extensively with water/LiCl solution to remove DMF.[1]
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Why this works: The C4 position is "alpha" to the ring nitrogen and "ortho" to the electron-

withdrawing formyl group.[1] This "push-pull" electronic state makes the chloride an excellent

leaving group.[1]

Protocol C: Suzuki-Miyaura Cross-Coupling
Objective: Form C-C bonds at the C4 position.[1] Challenge: Aldehydes can poison Pd

catalysts or undergo side reactions.[1] Solution: Use a robust catalyst system and anhydrous

conditions.[1]

Reagents & Stoichiometry
Component Equiv. Role

Scaffold 1.0 Electrophile

Boronic Acid 1.2 - 1.5 Nucleophile

Pd(dppf)Cl₂[1]·DCM 0.05 (5 mol%)
Catalyst (Resistant to

oxidation)

K₂CO₃ or Cs₂CO₃ 2.0 - 3.0 Base

Dioxane/H₂O 4:1 Ratio Degassed Solvent System

Step-by-Step Methodology
Degassing (Critical):

In a microwave vial or pressure tube, combine Dioxane and Water (4:1).[1] Sparge with

Nitrogen for 15 minutes.

Assembly:

Add Scaffold, Boronic Acid, and Base to the vial.[1]

Add the Pd catalyst last (under Nitrogen flow).[1]

Seal the vessel immediately.[1]

Reaction:
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Heat to 80-90°C for 2-4 hours. (Microwave: 100°C for 30 mins).

Note: Do not exceed 100°C for extended periods to prevent aldehyde degradation.[1]

Filtration:

Filter through a Celite pad to remove Palladium black.[1]

Concentrate and purify via silica chromatography.[1][2]

Troubleshooting & Quality Control
Common Failure Modes

Observation Root Cause Corrective Action

Loss of Aldehyde Oxidation to carboxylic acid
Use degassed solvents; store

under Argon.[1]

Cl Displacement during

Amination

Temperature too high or amine

too nucleophilic

Keep Reductive Amination <

20°C; add AcOH to buffer pH.

[1]

Low Yield in Suzuki
Protodeboronation or Catalyst

poisoning

Switch to Pd(PPh₃)₄ or XPhos

Pd G2; Increase Boronic acid

to 1.5 eq.[1]

Analytical Validation (NMR)
Proton NMR (

H):

Aldehyde (-CHO): Look for a singlet between 9.8 - 10.2 ppm.[1] Disappearance indicates

reaction at C5.[1]

Thiazole Ring Proton (C2-H): Typically a singlet around 8.8 - 9.2 ppm.[1]

Carbon NMR (

C):
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C4-Cl: Distinct shift; movement of this peak indicates successful

or Coupling.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b008441?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

